Biomimetic Design Provenance: Rationally Engineered from CD47 Hotspot Residues Versus Empirically Discovered Phage Display Peptides
Zlirtlhewy is the product of a rational biomimetic design strategy: seven key CD47 residues (Z1, L2, E35, Y37, E97, L101, T102) were first identified via MM-PBSA binding energy decomposition as the dominant contributors to SIRPα binding [1]. A library of 8,000 peptides based on the template ZLXRTLXEXY was computationally screened, and Zlirtlhewy emerged with 6/10 residues favoring SIRPα V1 binding and 8/10 residues favoring SIRPα V2 binding [1]. In contrast, pep-20 was identified through high-throughput phage display biopanning without pre-defined structural rationale for binding hot-spots [2]. The design approach directly impacts structure-activity relationship (SAR) predictability: Zlirtlhewy's residue-level contributions are quantitatively mapped, enabling rational optimization; pep-20's empirical origins provide no equivalent SAR resolution.
| Evidence Dimension | Design methodology — number of candidates screened and residue-level binding contributions characterized |
|---|---|
| Target Compound Data | 8,000 candidates screened; 7 CD47 hot-spot residues quantitatively identified; 6/10 residues favorable for SIRPα V1, 8/10 for V2 [1] |
| Comparator Or Baseline | pep-20: phage display biopanning; KD = 2.91 μM (human CD47); no residue-level hot-spot contribution data reported [2] |
| Quantified Difference | Zlirtlhewy's residue-level binding map is fully characterized; pep-20's is not. Screening depth: 8,000 candidates (Zlirtlhewy) vs. phage library diversity not reported for residue-level SAR. |
| Conditions | In silico: MD simulation + MM-PBSA for hot-spot identification; molecular docking + MD for library screening [1] |
Why This Matters
The availability of residue-level binding energy data for Zlirtlhewy provides procurement teams with a SAR-grounded compound amenable to rational optimization and mechanism-of-action studies, unlike empirically derived competitors with limited structural characterization.
- [1] Zheng S, Ji Y, Li N, Zhang L. Biomimetic Design of Peptide Inhibitor to Block CD47/SIRPα Interactions. Langmuir. 2023 Dec 12;39(49):18101-18112. DOI: 10.1021/acs.langmuir.3c02898. View Source
- [2] Wang H, et al. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy. J Immunother Cancer. 2020;8(2):e000905. DOI: 10.1136/jitc-2020-000905. View Source
